![molecular formula C8H12O2 B067105 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI) CAS No. 180787-43-3](/img/structure/B67105.png)
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI), commonly known as bicyclo[3.1.0]hexan-2-one, is a bicyclic organic compound. It is a colorless, volatile liquid with a pleasant odor. This compound is used in various scientific research applications due to its unique properties.1.0]hexan-2-one.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
Bicyclo[3.1.0]hexan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any toxic effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[3.1.0]hexan-2-one has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also a versatile compound and can be used in various scientific research applications. However, its limitations include its volatility and flammability, which can make it difficult to handle in large quantities.
Orientations Futures
There are several future directions for the research on bicyclo[3.1.0]hexan-2-one. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Further research can also be done to explore its potential as a flavoring agent in the food industry. Additionally, more research can be done to explore its potential as a solvent in organic synthesis.
Conclusion:
In conclusion, bicyclo[3.1.0]hexan-2-one is a versatile compound that has several scientific research applications. It can be easily synthesized and has several advantages for lab experiments. Its mechanism of action is not well understood, and more research is needed to explore its potential in various scientific research applications.
Méthodes De Synthèse
Bicyclo[3.1.0]hexan-2-one can be synthesized by the Diels-Alder reaction between cyclopentadiene and ethyl vinyl ketone. This reaction results in the formation of a bicyclic intermediate, which can be hydrolyzed to obtain bicyclo[3.1.0]hexan-2-one.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexan-2-one has been used in various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis. Bicyclo[3.1.0]hexan-2-one has been used as a flavoring agent in the food industry. It has also been used as a solvent in organic synthesis.
Propriétés
| 180787-43-3 | |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1 |
Clé InChI |
NITSFWZMDUVHTB-BIIVOSGPSA-N |
SMILES isomérique |
CC(=O)C[C@@H]1CC[C@H]2[C@@H]1O2 |
SMILES |
CC(=O)CC1CCC2C1O2 |
SMILES canonique |
CC(=O)CC1CCC2C1O2 |
Synonymes |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


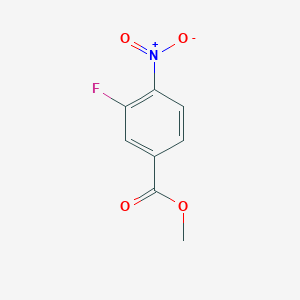

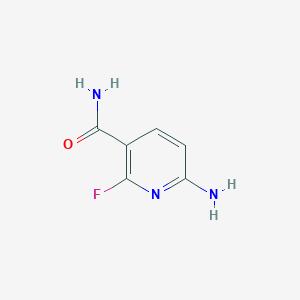
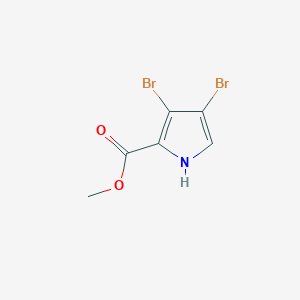

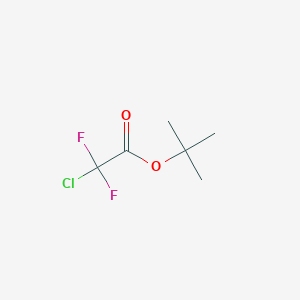
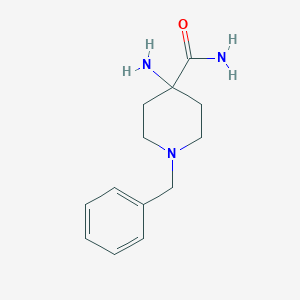

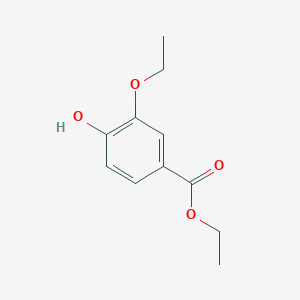
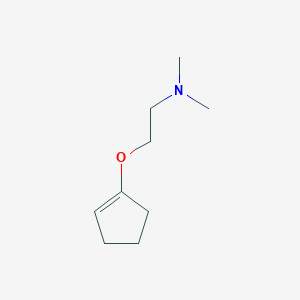
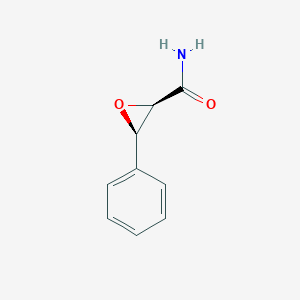

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

